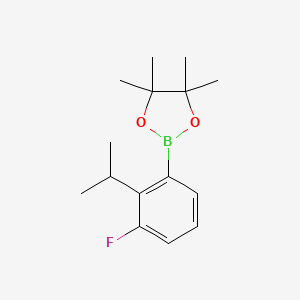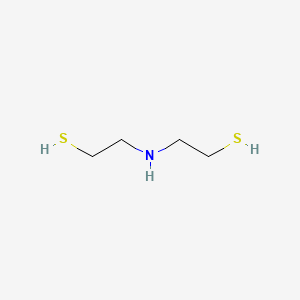![molecular formula C13H17F3N4OS B13976579 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide CAS No. 1003319-95-6](/img/structure/B13976579.png)
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide is a complex organic compound with a molecular formula of C13H17F3N4OS. This compound is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring linked through an acetyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride in methanol-water under reflux conditions . The resulting product is then subjected to lithiation followed by trapping with electrophiles to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The process often includes the use of continuous flow reactors for lithiation and electrophilic trapping steps, which help in maintaining consistent reaction conditions and avoiding precipitation . Bromination with NBS (N-bromosuccinimide) is also a key step in the industrial synthesis, providing the necessary bromopyrazole intermediates .
Chemical Reactions Analysis
Types of Reactions
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Lithiation: n-Butyllithium in THF at low temperatures (e.g., -78°C) is commonly used for lithiation reactions.
Electrophilic Trapping: Electrophiles such as carbon dioxide or alkyl halides are used to trap the lithiated intermediates.
Bromination: NBS in DMF is used for bromination reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and piperidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A simpler analog with similar structural features but lacking the piperidine and acetyl groups.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another analog with the trifluoromethyl group at a different position on the pyrazole ring.
5-trifluoromethyl-1,2,3-triazole: A related compound with a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide lies in its combination of a pyrazole ring with a trifluoromethyl group and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
1003319-95-6 |
|---|---|
Molecular Formula |
C13H17F3N4OS |
Molecular Weight |
334.36 g/mol |
IUPAC Name |
1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidine-4-carbothioamide |
InChI |
InChI=1S/C13H17F3N4OS/c1-8-6-10(13(14,15)16)18-20(8)7-11(21)19-4-2-9(3-5-19)12(17)22/h6,9H,2-5,7H2,1H3,(H2,17,22) |
InChI Key |
BMWKXOOJBWCONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC(CC2)C(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


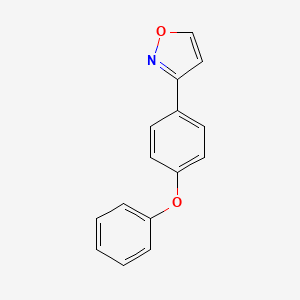
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
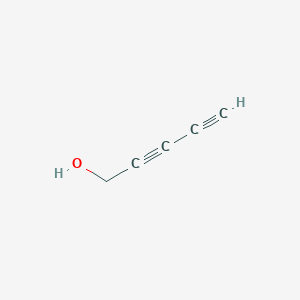
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
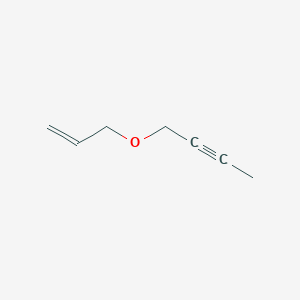
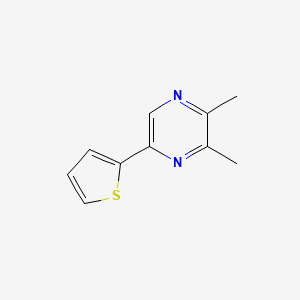
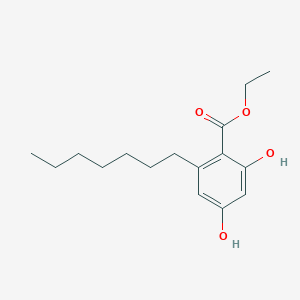
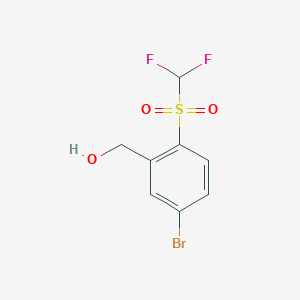
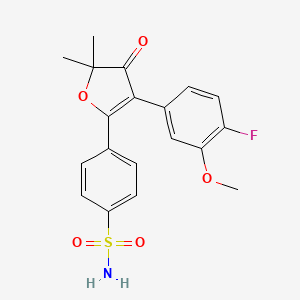
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
